4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one 4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10460796
InChI: InChI=1S/C22H25N3O/c26-22(12-6-7-18-17-23-21-11-5-4-10-20(18)21)25-15-13-24(14-16-25)19-8-2-1-3-9-19/h1-5,8-11,17,23H,6-7,12-16H2
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43
Molecular Formula: C22H25N3O
Molecular Weight: 347.5 g/mol

4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one

CAS No.:

Cat. No.: VC10460796

Molecular Formula: C22H25N3O

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one -

Specification

Molecular Formula C22H25N3O
Molecular Weight 347.5 g/mol
IUPAC Name 4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
Standard InChI InChI=1S/C22H25N3O/c26-22(12-6-7-18-17-23-21-11-5-4-10-20(18)21)25-15-13-24(14-16-25)19-8-2-1-3-9-19/h1-5,8-11,17,23H,6-7,12-16H2
Standard InChI Key LRDXNDDHDNEYHE-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The molecule features a central butan-1-one chain connecting two pharmacophoric units:

  • Indole moiety: A bicyclic structure with a pyrrole ring fused to benzene, contributing to π-π stacking interactions and hydrogen-bonding potential via the N-H group .

  • 4-Phenylpiperazine: A six-membered ring with two nitrogen atoms, substituted with a phenyl group, enhancing receptor-binding versatility .

Molecular Descriptors

PropertyValue
IUPAC Name4-(1H-Indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
Molecular FormulaC₂₂H₂₅N₃O
Molecular Weight355.46 g/mol
Key Functional GroupsKetone, tertiary amine, indole

The indole’s C3 position links to the butanone chain, while the piperazine’s N1 atom connects to the ketone group . Computational models predict a planar indole ring and chair conformation for the piperazine, minimizing steric strain .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis follows a two-step protocol derived from analogous piperazine-indole conjugates :

Step 1: Activation of 4-(1H-Indol-3-yl)butanoic Acid

  • Reagents: Ethyl chloroformate, triethylamine

  • Product: Mixed carbonate intermediate (yield: 75%) .

Step 2: Nucleophilic Acyl Substitution

  • Conditions: Excess 4-phenylpiperazine in dichloromethane, 0°C to room temperature

  • Yield: 68% after column chromatography .

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, indole NH), 7.45–7.10 (m, 9H, aromatic), 3.75–3.20 (m, 8H, piperazine), 2.90 (t, 2H, CH₂CO), 2.55 (t, 2H, CH₂-indole) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) .

Physicochemical Properties

Solubility and Lipophilicity

PropertyValue
logP (Octanol/water)3.2 ± 0.1 (predicted)
Aqueous Solubility<0.1 mg/mL (25°C)

The compound’s low solubility arises from its aromatic systems, necessitating formulation with co-solvents like DMSO for in vitro assays .

Stability Profile

  • Thermal Stability: Decomposes at 215°C (DSC)

  • Photostability: Degrades by 12% under UV light (λ = 254 nm, 24 h) .

Comparative Analysis with Analogues

Structural Modifications and Bioactivity

AnalogModificationD4 Receptor Ki (nM)
Target CompoundNone15.4 (predicted)
RTC1Trifluoromethyl group2.3
4-(Indol-3-yl)butylpiperazinePiperazine without ketone89.7

The ketone group enhances conformational rigidity, improving receptor selectivity compared to flexible alkyl-linked analogs .

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